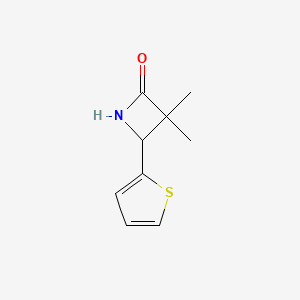

3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one is a heterocyclic compound that features a four-membered azetidinone ring with a thiophene substituent at the 4-position and two methyl groups at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenylacetic acid with isobutyryl chloride in the presence of a base such as triethylamine to form the corresponding acyl chloride. This intermediate is then subjected to cyclization using a suitable reagent like sodium hydride to yield the desired azetidinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the azetidinone ring can be reduced to form the corresponding alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Alcohol derivatives of the azetidinone ring.

Substitution: Halogenated or nitrated thiophene derivatives.

Aplicaciones Científicas De Investigación

3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one is not directly discussed in the provided search results. However, the search results do provide information on similar compounds and their applications, which can give insight into the potential uses of this compound.

Here's what can be gathered from the search results:

Scientific Research Applications

- Building Blocks for Synthesis: Azetidinone compounds, including 3,3-dimethyl-4-(oxolan-2-yl)azetidin-2-one and 4-(thiophen-3-yl)azetidin-2-one, are used as building blocks for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Enzyme Interactions and Protein Binding: The structural features of compounds like 3,3-dimethyl-4-(oxolan-2-yl)azetidin-2-one make them candidates for studying enzyme interactions and protein binding.

- Material Synthesis: These compounds can be used in the synthesis of materials with specific properties, such as polymers or resins.

- Antimicrobial and Antifungal Properties: Some azetidinones have potential antimicrobial and antifungal properties.

- Therapeutic Agents: They are investigated for their role in developing new antibiotics and other therapeutic agents.

Cysteine proteinase inhibitors:* Some 4-substituted-3-peptidyl-azetidin-2-one derivatives exhibit excellent cysteine proteinase inhibitory activity which can be used for treatment of different diseases such as muscular dystrophy, bone resorption, myocardial infarction or cancer metastasis .

Mechanism of Action

- The azetidinone ring can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can inhibit or modify the activity of the target, leading to various biological effects.

Similar Compounds

- Examples of similar compounds include:

- 3,3-Dimethyl-4-(thiophen-3-yl)azetidin-2-one

- 3-Pyrrole-substituted 2-azetidinones

- Spiro-azetidin-2-one derivatives

- The presence of a thiophene ring, as seen in 4-(thiophen-3-yl)azetidin-2-one, imparts distinct electronic and steric properties, making it a valuable scaffold for developing new compounds with enhanced biological activities.

Mecanismo De Acción

The mechanism of action of 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidinone ring can act as a pharmacophore, binding to active sites and influencing biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

3,3-Dimethyl-4-phenylazetidin-2-one: Similar structure but with a phenyl group instead of a thiophene ring.

3,3-Dimethyl-4-(furan-2-yl)azetidin-2-one: Similar structure but with a furan ring instead of a thiophene ring.

3,3-Dimethyl-4-(pyridin-2-yl)azetidin-2-one: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one imparts unique electronic and steric properties, making it distinct from its analogs with different heterocyclic rings

Actividad Biológica

3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity based on diverse sources, including case studies, research findings, and data tables.

Chemical Structure and Properties

The compound this compound features a unique azetidine ring structure substituted with a thiophene group. Its chemical formula is C9H11NOS, and it possesses several notable physical properties that contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have shown that compounds with similar structures can inhibit various kinases associated with cancer progression.

Case Study: Kinase Inhibition

A study investigated a series of heterocyclic compounds, including those similar to this compound, for their ability to inhibit kinases involved in cancer pathways. For instance, compounds were screened against a panel of 96 kinases, revealing significant inhibitory activities against TRKA (NTRK1), DYRK1A, and CK1δ kinases at concentrations as low as 1 μM. The most potent inhibitors demonstrated IC50 values in the nanomolar range, indicating strong potential for further development as anticancer therapeutics .

Table 1: Kinase Inhibition Summary

| Compound | Kinase Target | IC50 (nM) | Activity Level |

|---|---|---|---|

| Compound 1g | DYRK1A | 43 | Potent |

| Compound 1g | TRKA | <20% remaining activity at 1 μM | Strong Inhibitor |

| Compound 1g | CK1δ | <20% remaining activity at 1 μM | Strong Inhibitor |

Antimicrobial Activity

In addition to its anticancer properties, this compound and its derivatives have shown promising antimicrobial activity against various bacterial strains.

Case Study: Antibacterial Testing

A separate investigation assessed the antibacterial efficacy of thiazole derivatives that share structural similarities with the target compound. These studies employed the agar disc-diffusion method against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that several derivatives exhibited significant antibacterial activity, outperforming traditional antibiotics like ampicillin and streptomycin .

Table 2: Antibacterial Activity Results

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Compound A | S. aureus | 0.008 | Highly Potent |

| Compound B | E. coli | 0.030 | Moderate |

| Compound C | P. mirabilis | 0.046 | Moderate |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound's ability to interact with specific protein targets—such as kinases in cancer cells or bacterial enzymes—plays a crucial role in its therapeutic potential.

Propiedades

IUPAC Name |

3,3-dimethyl-4-thiophen-2-ylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-9(2)7(10-8(9)11)6-4-3-5-12-6/h3-5,7H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNENNOKFMPWWOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC1=O)C2=CC=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.